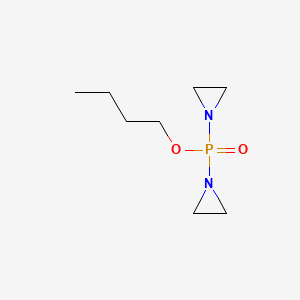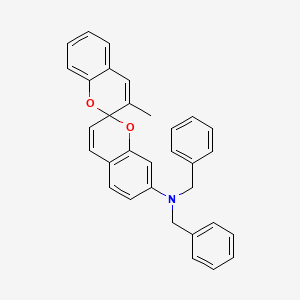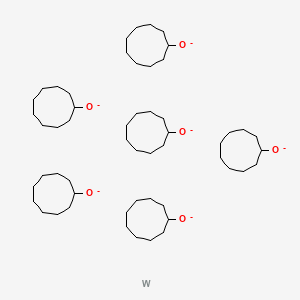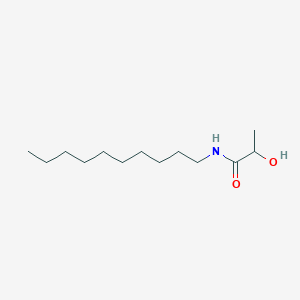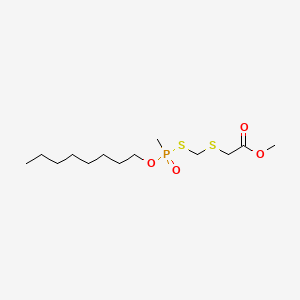
(+-)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide is a chemical compound with potential applications in various fields of scientific research. This compound is a derivative of nipecotic acid, which is known for its role in the inhibition of gamma-aminobutyric acid (GABA) uptake. The presence of the ethyl ester and hydrobromide groups in this compound may influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide typically involves the esterification of nipecotic acid derivatives. The process may include the following steps:
Esterification: Nipecotic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Hydrobromide Formation: The ethyl ester is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydrobromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on GABA uptake and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Wirkmechanismus
The mechanism of action of (±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide involves its interaction with GABA transporters. By inhibiting GABA uptake, the compound increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects on neurotransmission. This action can modulate neuronal excitability and has potential therapeutic implications for conditions such as epilepsy and anxiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nipecotic Acid: The parent compound, known for its GABA uptake inhibition.
Tiagabine: A GABA uptake inhibitor used as an anticonvulsant.
Vigabatrin: An irreversible inhibitor of GABA transaminase, used in the treatment of epilepsy.
Uniqueness
(±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other GABA uptake inhibitors. The presence of the ethyl ester and hydrobromide groups may influence its solubility, stability, and bioavailability.
Eigenschaften
CAS-Nummer |
57152-99-5 |
|---|---|
Molekularformel |
C15H22BrNO2 |
Molekulargewicht |
328.24 g/mol |
IUPAC-Name |
ethyl (3S)-1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C15H21NO2.BrH/c1-3-18-15(17)14-11-16(2)10-9-13(14)12-7-5-4-6-8-12;/h4-8,13-14H,3,9-11H2,1-2H3;1H/t13?,14-;/m1./s1 |
InChI-Schlüssel |
SOPKAMUVMLDCBE-BAGZVPGASA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |
Kanonische SMILES |
CCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)

![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)
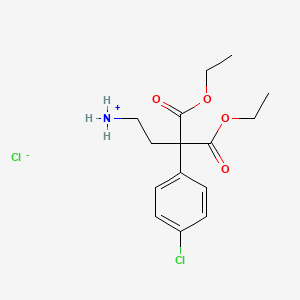
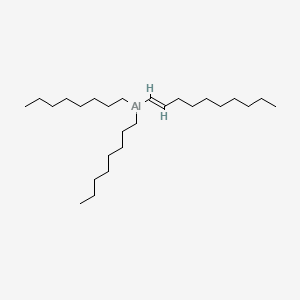
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)

